Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with chlorosulfonic acid, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can yield cyclopentane derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfonic acids, while nucleophilic substitution can yield various substituted cyclopentane derivatives .
Scientific Research Applications
Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(chlorosulfonyl)cyclopentane-1-carboxylate
- This compound, trans
- This compound, cis
Uniqueness
This compound is unique due to its specific structural features and reactivity. The presence of the chlorosulfonyl group allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry. Its ability to form covalent bonds with biological molecules also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H11ClO4S |
---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
methyl 3-chlorosulfonylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)5-2-3-6(4-5)13(8,10)11/h5-6H,2-4H2,1H3 |
InChI Key |
RSYCXMCADYKZPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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